CaV3.1 Whole-Cell Current Inhibition: ~5.4-Fold Greater Potency Versus DIM and ~31-Fold Versus Compound IX
In whole-cell patch-clamp (QPatch) electrophysiology, Di(1H-indol-3-yl)methanone (DIM-one) preferentially inhibited CaV3.1 inward Ca2+ current with an IC50 of 1.53 ± 1.06 µM (n = 3) [1]. By contrast, the parent compound DIM (3,3′-diindolylmethane) exhibited an IC50 of 8.32 ± 1.53 µM (n = 5) at CaV3.1, representing a ~5.4-fold lower potency [1]. The N-benzyl analog compound IX (bis(1-benzyl-1H-indol-3-yl)methanone) was substantially weaker at CaV3.1, with an IC50 of 47.37 ± 11.67 µM, approximately 31-fold less potent than DIM-one [1]. DIM-one also showed poor inhibition of CaV3.2 and CaV3.3 whole-cell currents (IC50 ~50 µM and >50 µM, respectively), confirming its functional selectivity for CaV3.1 in this assay format [1].
| Evidence Dimension | CaV3.1 whole-cell inward Ca2+ current inhibition (IC50) |
|---|---|
| Target Compound Data | 1.53 ± 1.06 µM (n = 3) |
| Comparator Or Baseline | DIM: 8.32 ± 1.53 µM (n = 5); Compound IX: 47.37 ± 11.67 µM |
| Quantified Difference | ~5.4-fold more potent than DIM; ~31-fold more potent than IX |
| Conditions | Whole-cell patch-clamp (QPatch) electrophysiology on HEK293 cells stably expressing human CaV3.1 |
Why This Matters
For researchers requiring a CaV3.1-selective pharmacological probe, DIM-one offers significantly greater potency than either the natural product DIM or the N-benzylated analog IX, reducing the concentration needed for channel blockade and potentially minimizing off-target effects at CaV3.2/CaV3.3.
- [1] Wang D, Neupane P, Ragnarsson L, Capon RJ, Lewis RJ. Diindolylmethane Derivatives: New Selective Blockers for T-Type Calcium Channels. Membranes. 2022;12(8):749. (Table 2; Section 3.3) View Source
